molecular formula C20H20ClN3O2S B2577162 2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901259-40-3

2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2577162
CAS No.: 901259-40-3
M. Wt: 401.91
InChI Key: KBIYULNYXYQXKD-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound that features a unique imidazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple stepsThe final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-{[2-(4-Chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-26-12-11-22-17(25)13-27-20-18(14-5-3-2-4-6-14)23-19(24-20)15-7-9-16(21)10-8-15/h2-10H,11-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIYULNYXYQXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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